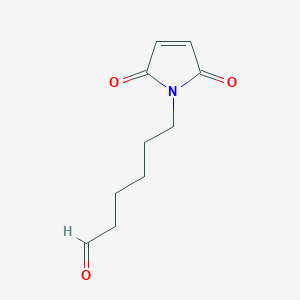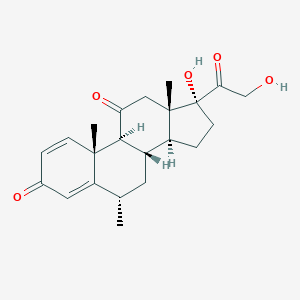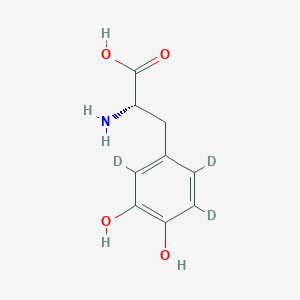
(E)-3,4-Difluoro-3-pentene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4-Difluoro-3-pentene-2-one, also known as DFP, is a fluorinated organic compound that has been extensively studied due to its unique properties and potential applications in various fields of science. DFP is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one is not well understood, but it is believed to act as an electrophile in various reactions, including the Michael addition and the aldol reaction. (E)-3,4-Difluoro-3-pentene-2-one is also believed to act as a Lewis acid, which can enhance the reactivity of other compounds in various reactions.
Efectos Bioquímicos Y Fisiológicos
(E)-3,4-Difluoro-3-pentene-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of various signaling pathways. (E)-3,4-Difluoro-3-pentene-2-one has also been shown to have potential anticancer properties, although more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3,4-Difluoro-3-pentene-2-one has several advantages for use in lab experiments, including its high reactivity and ability to act as a fluorinating agent. However, (E)-3,4-Difluoro-3-pentene-2-one can also be highly toxic and requires careful handling and disposal to avoid potential health hazards.
Direcciones Futuras
There are several potential future directions for research on (E)-3,4-Difluoro-3-pentene-2-one, including the development of new synthetic methods, the study of its potential therapeutic uses, and the investigation of its toxicity and environmental impact. Additionally, further research is needed to fully understand the mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one and its potential applications in various fields of science.
Métodos De Síntesis
(E)-3,4-Difluoro-3-pentene-2-one can be synthesized through a variety of methods, including the reaction of 3,4-difluoro-2-butanone with a strong base such as sodium hydride or potassium tert-butoxide. Another common method involves the reaction of 3,4-difluoro-2-butanone with an alkyl halide in the presence of a base such as potassium tert-butoxide.
Aplicaciones Científicas De Investigación
(E)-3,4-Difluoro-3-pentene-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications of (E)-3,4-Difluoro-3-pentene-2-one is in the field of organic synthesis, where it is used as a reagent for various reactions, including the synthesis of fluorinated compounds. (E)-3,4-Difluoro-3-pentene-2-one has also been studied for its potential use as a pesticide and as a precursor to other useful compounds.
Propiedades
Número CAS |
108642-84-8 |
|---|---|
Nombre del producto |
(E)-3,4-Difluoro-3-pentene-2-one |
Fórmula molecular |
C5H6F2O |
Peso molecular |
120.1 g/mol |
Nombre IUPAC |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
Clave InChI |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES isomérico |
C/C(=C(/C(=O)C)\F)/F |
SMILES |
CC(=C(C(=O)C)F)F |
SMILES canónico |
CC(=C(C(=O)C)F)F |
Sinónimos |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)